4-溴-2-(哌啶-1-基)噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

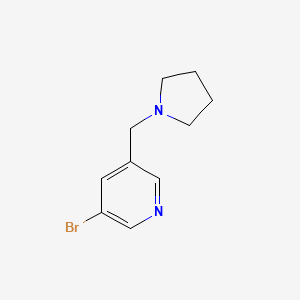

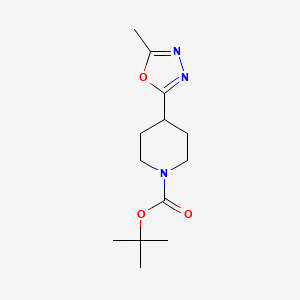

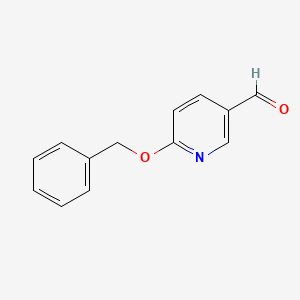

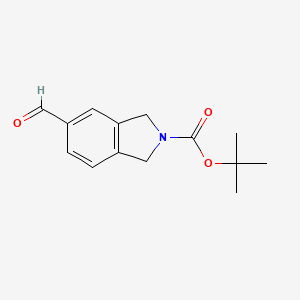

4-Bromo-2-(piperidin-1-YL)thiazole is a chemical compound with the molecular formula C8H11BrN2S and a molecular weight of 247.16 . It is a pale-yellow to yellow-brown solid . The compound is part of a class of molecules known as thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms .

Synthesis Analysis

The synthesis of thiazole derivatives, including 4-Bromo-2-(piperidin-1-YL)thiazole, often involves reactions with 2-amino-1,3-thiazoles . For instance, 4-chloro- and 4-bromo-1,3-thiazoles can be obtained via a substitutive deamination protocol with moderate to good yields . Another method involves the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline .

Molecular Structure Analysis

The thiazole ring in 4-Bromo-2-(piperidin-1-YL)thiazole consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

Thiazoles, including 4-Bromo-2-(piperidin-1-YL)thiazole, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The thiazole nucleus is part of the vitamin B (thiamine) structure. Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Physical And Chemical Properties Analysis

4-Bromo-2-(piperidin-1-YL)thiazole is a pale-yellow to yellow-brown solid . It has a molecular weight of 247.16 . The compound is part of a class of molecules known as thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms .

科学研究应用

Antimicrobial Activity

4-Bromo-2-(piperidin-1-YL)thiazole: has been investigated for its potential in combating various microbial species. The thiazole moiety, in particular, has shown efficacy against a spectrum of microbiological species, including bacteria and fungi . The compound’s ability to interact with microbial enzymes and receptors can lead to the inhibition of growth and replication of pathogens.

Oncology Research

This compound has demonstrated in vitro growth inhibitory activity with an IC50 < 100 mM on six cancer cell lines tested . Its ability to inhibit the Ras oncogene activity makes it a valuable candidate for further research in cancer therapy, particularly in understanding the mechanisms of oncogene inhibition and exploring potential therapeutic applications.

Enzyme Inhibition

The compound has shown promising results in inhibiting the activity of enzymes such as Na/K-ATPase in cancer cells . This is significant because the modulation of enzyme activity can lead to the development of new drugs that target specific biochemical pathways in diseases.

Drug Development

The presence of both thiazole and piperidine moieties makes 4-Bromo-2-(piperidin-1-YL)thiazole a versatile building block in drug development . These moieties are common in pharmaceuticals, and their derivatives are present in more than twenty classes of drugs, indicating the compound’s potential for creating a wide range of therapeutic agents.

Pharmacological Applications

Piperidine derivatives, including those with the 4-Bromo-2-(piperidin-1-YL)thiazole structure, have been extensively studied for their pharmacological applications . They are involved in the synthesis of various biologically active compounds and have been linked to a multitude of pharmacological activities, such as analgesic, anticonvulsant, and anti-inflammatory effects.

Structure-Activity Relationship (SAR) Studies

The structural features of 4-Bromo-2-(piperidin-1-YL)thiazole contribute significantly to its biological activity. SAR studies have indicated that the presence of halogen, such as bromine, can influence the cytotoxicity of piperidine derivatives . This information is crucial for the rational design of new compounds with enhanced efficacy and reduced toxicity.

作用机制

Target of Action

The primary targets of 4-Bromo-2-(piperidin-1-YL)thiazole are the Na+/K±ATPase and the Ras oncogene . Na+/K±ATPase is an enzyme found in the plasma membrane of all animal cells, playing a crucial role in maintaining the electrochemical gradient across the membrane. The Ras oncogene is a gene that can cause cancer when mutated or expressed at high levels .

Mode of Action

4-Bromo-2-(piperidin-1-YL)thiazole interacts with its targets by inhibiting their activity . It inhibits the Na+/K±ATPase, which disrupts the balance of sodium and potassium ions in the cell, affecting cellular functions . It also inhibits the Ras oncogene, which can prevent the uncontrolled cell growth that leads to cancer .

Biochemical Pathways

The inhibition of Na+/K±ATPase and the Ras oncogene affects several biochemical pathways. The disruption of Na+/K±ATPase can affect the membrane potential and the transport of other ions and molecules across the cell membrane . The inhibition of the Ras oncogene can affect cell growth and division, potentially preventing the development of cancer .

Pharmacokinetics

Its molecular weight (24716) and structure suggest that it may have good bioavailability .

Result of Action

The inhibition of Na+/K±ATPase and the Ras oncogene by 4-Bromo-2-(piperidin-1-YL)thiazole can lead to significant molecular and cellular effects. It can disrupt normal cellular functions and prevent uncontrolled cell growth, showing potential as a treatment for cancer .

未来方向

Thiazoles, including 4-Bromo-2-(piperidin-1-YL)thiazole, have shown significant potential in drug development, particularly in the treatment of various pathological conditions . Future research could focus on further exploring the therapeutic potential of 4-Bromo-2-(piperidin-1-YL)thiazole and its derivatives, particularly their anticancer properties .

属性

IUPAC Name |

4-bromo-2-piperidin-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h5-6,10H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAUXAGHUAQDFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC(=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-[(4-methylphenyl)amino]propanenitrile](/img/structure/B1287225.png)

![3-[(2-Hydroxyethyl)amino]butanoic acid](/img/structure/B1287234.png)